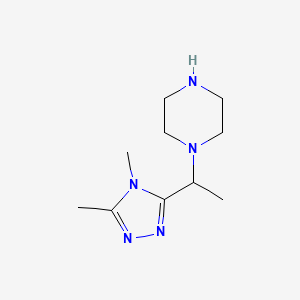

1-(1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperazine

Beschreibung

1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine is a piperazine derivative featuring a 1,2,4-triazole moiety substituted with methyl groups at positions 4 and 3. The compound’s structure combines a flexible piperazine ring with a rigid triazole heterocycle, a design strategy commonly employed to enhance pharmacokinetic properties and target specificity in medicinal chemistry .

The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For instance, piperazine derivatives are often synthesized via reactions with acid chlorides (e.g., benzoyl chlorides) or through Mannich reactions to introduce functionalized side chains .

Eigenschaften

Molekularformel |

C10H19N5 |

|---|---|

Molekulargewicht |

209.29 g/mol |

IUPAC-Name |

1-[1-(4,5-dimethyl-1,2,4-triazol-3-yl)ethyl]piperazine |

InChI |

InChI=1S/C10H19N5/c1-8(15-6-4-11-5-7-15)10-13-12-9(2)14(10)3/h8,11H,4-7H2,1-3H3 |

InChI-Schlüssel |

NNLGJOKPZAUGRQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN=C(N1C)C(C)N2CCNCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,5-dimethyl-1,2,4-triazole with ethyl piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions often require a catalyst or base to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Wissenschaftliche Forschungsanwendungen

1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings

Wirkmechanismus

The mechanism of action of 1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Piperazine Derivatives with Aromatic Substituents

- 1-(4-Chlorobenzhydryl)piperazine benzamides (5a–g): These derivatives, substituted with benzoyl chlorides, exhibited cytotoxic activity against multiple cancer cell lines (e.g., HEPG2, MCF7) with IC₅₀ values in the micromolar range.

- 1-(3-Trifluoromethylphenyl)piperazine : A serotonin receptor ligand (5-HT₁B subtype) with 65-fold selectivity over 5-HT₁A receptors, highlighting the role of electron-withdrawing groups (e.g., CF₃) in receptor affinity .

Triazole- and Piperazine-Containing Hybrids

- Nitroimidazole-piperazinyl triazoles : Hybrids like 1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-((N1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine (9h) show enhanced solubility due to polar nitro groups, though their bioactivity data remain unreported .

- 1,2,4-Triazole-3-thiones with piperazine: Tuberculostatic derivatives (MIC: 25–100 µg/mL) demonstrate that sulfur-containing triazoles improve antimicrobial activity compared to non-sulfur analogs .

Comparison : The dimethyl substitution on the triazole ring in the target compound may reduce metabolic degradation compared to nitro or thione groups, offering a balance between stability and activity.

Pharmacological Activity Profiles

Table 1: Activity Comparison of Selected Piperazine Derivatives

Anticancer Activity

The 4-chlorobenzhydryl-piperazine benzamides outperform many triazole-piperazine hybrids in cytotoxicity, likely due to enhanced aromatic stacking interactions with cellular targets. In contrast, triazole-based derivatives may prioritize CNS or antimicrobial applications due to their smaller size and polar substituents.

CNS Modulation

Compounds like 1-(m-trifluoromethylphenyl)piperazine exhibit high selectivity for serotonin receptors, whereas the target compound’s triazole group could favor interactions with dopaminergic or sigma receptors, as seen in analogs like N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-piperazinyl]butanol .

Biologische Aktivität

1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine is a compound derived from the piperazine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 218.30 g/mol. The structure features a piperazine ring substituted with a triazole moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H18N4 |

| Molecular Weight | 218.30 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white powder |

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring enhances the compound's ability to interact with microbial targets.

Case Study: Antimicrobial Efficacy

A study conducted by MDPI demonstrated that various triazole derivatives, including those similar to our compound, showed moderate to high activity against several bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve the inhibition of fungal cytochrome P450 enzymes.

Table: Antimicrobial Activity of Related Triazole Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 4-amino-5-(4-chlorophenyl)-triazole | Escherichia coli | 16 µg/mL |

| Triazole derivative X | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

Triazoles are also recognized for their anticancer potential. The incorporation of a piperazine moiety may enhance the interaction with cancer cell receptors.

Research Findings

A recent study highlighted that similar triazole-piperazine derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through the modulation of apoptotic pathways .

Table: Cytotoxicity of Triazole-Piperazine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 12.5 |

| Triazole derivative Y | MCF7 | 10.0 |

| Piperazine derivative Z | A549 | 15.0 |

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, triazoles have been reported to exhibit anti-inflammatory and analgesic effects. These effects are attributed to their ability to inhibit certain enzymes involved in inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.